Cas no 1261569-95-2 (4-Iodo-2-nitromandelic acid)

4-Iodo-2-nitromandelic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Iodo-2-nitromandelic acid
-
- Inchi: 1S/C8H6INO5/c9-4-1-2-5(7(11)8(12)13)6(3-4)10(14)15/h1-3,7,11H,(H,12,13)
- InChI Key: BWMPNBDYZMMNFN-UHFFFAOYSA-N
- SMILES: IC1C=CC(=C(C=1)[N+](=O)[O-])C(C(=O)O)O
Computed Properties
- Exact Mass: 322.92907 g/mol
- Monoisotopic Mass: 322.92907 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 266
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 103
- Molecular Weight: 323.04
4-Iodo-2-nitromandelic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013033508-500mg |
4-Iodo-2-nitromandelic acid |
1261569-95-2 | 97% | 500mg |
$790.55 | 2023-09-03 | |
Alichem | A013033508-1g |
4-Iodo-2-nitromandelic acid |
1261569-95-2 | 97% | 1g |
$1504.90 | 2023-09-03 | |
Alichem | A013033508-250mg |
4-Iodo-2-nitromandelic acid |
1261569-95-2 | 97% | 250mg |
$499.20 | 2023-09-03 |
4-Iodo-2-nitromandelic acid Related Literature
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
-
Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
Additional information on 4-Iodo-2-nitromandelic acid
Professional Introduction to 4-Iodo-2-nitromandelic Acid (CAS No: 1261569-95-2)
4-Iodo-2-nitromandelic acid, with the chemical identifier CAS No: 1261569-95-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, characterized by its unique structural properties, serves as a versatile intermediate in the synthesis of various pharmacologically active molecules. Its molecular structure, featuring both an iodine substituent and a nitro group, makes it particularly valuable for medicinal chemists exploring novel therapeutic agents.
The significance of 4-Iodo-2-nitromandelic acid lies in its potential applications across multiple domains of chemical biology. The presence of the iodine atom allows for further functionalization via cross-coupling reactions, such as Suzuki or Stille couplings, which are pivotal in constructing complex molecular architectures. Meanwhile, the nitro group can be reduced to an amino group, providing a pathway to derivatives with altered biological activities. These attributes make it an indispensable tool in the development of new drugs targeting diverse diseases.
In recent years, there has been a surge in research focusing on the synthesis and application of halogenated aromatic compounds due to their enhanced reactivity and binding affinity towards biological targets. Among these, 4-Iodo-2-nitromandelic acid stands out as a promising precursor for designing molecules with improved pharmacokinetic profiles. For instance, studies have demonstrated its utility in generating kinase inhibitors, which are critical in treating cancers and inflammatory disorders. The ability to modify its structure allows researchers to fine-tune the compound’s properties, optimizing its efficacy and minimizing side effects.
The pharmaceutical industry has been particularly keen on exploring derivatives of 4-Iodo-2-nitromandelic acid for their potential as antiviral and antibacterial agents. The structural motif present in this compound exhibits inhibitory effects on certain enzymes that are essential for microbial survival. By leveraging cutting-edge synthetic methodologies, scientists have been able to produce analogs with enhanced potency and selectivity. These advancements underscore the importance of 4-Iodo-2-nitromandelic acid as a building block in modern drug discovery.
1261569-95-2 (4-Iodo-2-nitromandelic acid) Related Products
- 1806776-10-2(4-(Bromomethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-carboxylic acid)
- 57001-13-5(4,5,6,7-Tetrahydro-1,3-benzothiazol-2(3H)-one)
- 2228263-86-1(2,2,2-Trifluoro-1-(3-methyl-2-nitrophenyl)ethan-1-one)
- 52240-28-5(4-(5-Bromo-2-thienyl)-4-oxobutyric acid)
- 2757900-38-0(3-methyl-4-(2,2,2-trifluoroacetyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid)
- 20566-93-2(2-Chloro-5-(trifluoromethyl)benzamide)
- 196952-98-4(2,3-Butadien-1-one, 1-(3-chlorophenyl)-)
- 2408430-03-3(2-(Di-Boc-amino)-3-bromo-pyridine-5-boronic acid)
- 910297-66-4(2-Chloro-N-2-chloro-6-(hydroxymethyl)phenyl-acetamide)
- 920759-94-0(methyl 3-(bromomethyl)-2-chlorobenzoate)




